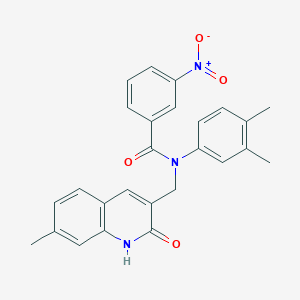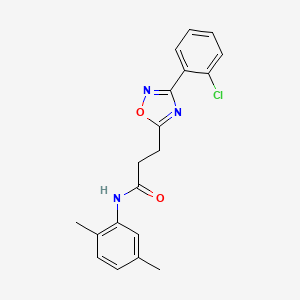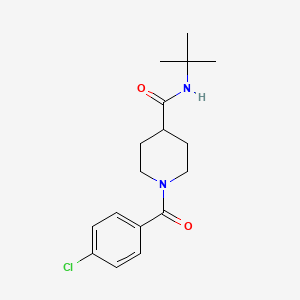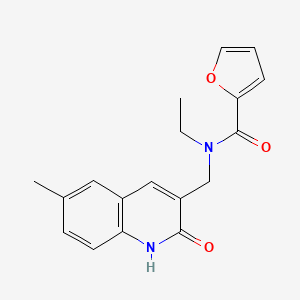
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, also known as EHP-101, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EHP-101 has been found to exhibit anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their wide range of biological activities . For instance, they can inhibit DNA synthesis, which can affect the replication and survival of bacteria .
Pharmacokinetics
The need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects has been highlighted . Quinoline derivatives are known to exhibit good antimicrobial activity against various microbial species .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-hiv effects .
Action Environment
The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This suggests that the compound’s action, efficacy, and stability can be influenced by various factors, including its chemical structure and the conditions under which it is used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide is its broad spectrum of activity, making it a potential therapeutic agent for multiple diseases. Additionally, it has been found to have good oral bioavailability and is well-tolerated in animal models. However, one limitation of this compound is its complex synthesis process, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown promising results in preclinical models of these diseases, and further research is needed to determine its potential clinical efficacy. Additionally, this compound may have potential applications in the treatment of cancer, as it has been found to have anti-tumor effects in preclinical models. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Synthesemethoden
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide is synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with ethyl chloroformate, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of multiple sclerosis, neuropathic pain, and inflammatory bowel disease. In a study conducted on mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to reduce the severity of the disease and improve motor function. Similarly, in a rat model of neuropathic pain, this compound was found to reduce pain behavior and inflammation.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20(18(22)16-5-4-8-23-16)11-14-10-13-9-12(2)6-7-15(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJODBEFSUDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)

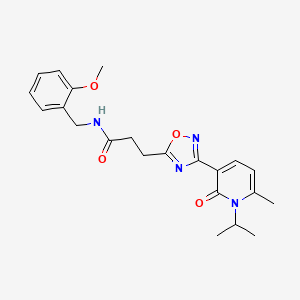

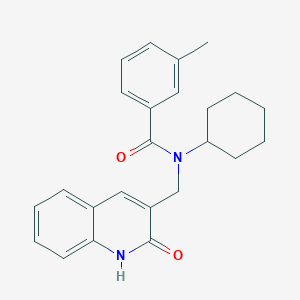


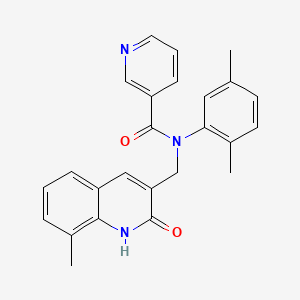
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
